molecular formula C8H10BFO2 B1591551 (4-Fluoro-3,5-dimethylphenyl)boronic acid CAS No. 342636-66-2

(4-Fluoro-3,5-dimethylphenyl)boronic acid

Cat. No. B1591551
M. Wt: 167.98 g/mol
InChI Key: PQIOZTCJOZUCMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • (4-Fluoro-3,5-dimethylphenyl)boronic acid is a boronic acid derivative with the chemical formula C<sub>8</sub>H<sub>10</sub>BFO<sub>2</sub> .

  • It is also known by other synonyms such as (4-Fluoro-2,3-dimethylphenyl)boronic acid .

  • The compound consists of a phenyl ring with fluorine and methyl substituents attached to the boron atom.





  • Synthesis Analysis



    • The synthesis of boronic acids often involves borylation reactions, where boron is introduced into an organic molecule.

    • Specific synthetic methods for (4-Fluoro-3,5-dimethylphenyl)boronic acid would depend on the starting materials and desired functional groups.





  • Molecular Structure Analysis



    • The molecular structure of (4-Fluoro-3,5-dimethylphenyl)boronic acid includes a boron atom bonded to a phenyl ring with fluorine and methyl groups.

    • The boron atom forms a tetrahedral geometry with the attached substituents.





  • Chemical Reactions Analysis



    • (4-Fluoro-3,5-dimethylphenyl)boronic acid can participate in various coupling reactions, such as Suzuki–Miyaura cross-coupling, Heck reactions, and more.

    • It serves as a reactant in the synthesis of novel biologically active compounds.





  • Physical And Chemical Properties Analysis



    • The compound is a white to light yellow crystalline powder.

    • It has a melting point range of 262–265°C .

    • The SMILES notation for (4-Fluoro-3,5-dimethylphenyl)boronic acid is OB(O)c1ccc(F)cc1 .




  • Scientific Research Applications

    • Influence on Properties of Phenylboronic Compounds : Fluoro-substituted boronic acids, like (4-Fluoro-3,5-dimethylphenyl)boronic acid, influence the acidity, hydrolytic stability, crystal and solution structures, and spectroscopic properties of these compounds. They have significant applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

    • Application in Suzuki Reaction : This compound is used in the Suzuki cross-coupling reactions, demonstrating the efficient transfer of aryl groups from boron in these reactions (Winkle & Schaab, 2001).

    • Formation of Tetraarylpentaborates : (4-Fluoro-3,5-dimethylphenyl)boronic acid participates in the formation of tetraarylpentaborates, which have distinct crystal structures and undergo hydrolysis to give specific products. This highlights its role in complex inorganic chemistry (Nishihara, Nara, & Osakada, 2002).

    • Fluorescence Sensing Applications : The compound's derivatives are utilized in fluorescence sensing, particularly for fluoride ions. This includes the shift in absorption bands upon fluoride binding, demonstrating its application in colorimetric sensing (Wade & Gabbaï, 2009).

    • In Fluorescence Quenching Studies : It's used in the study of fluorescence quenching by aniline in various solvents, contributing to our understanding of photochemical processes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

    • Sensing and Biomaterials Applications : It's significant in biomaterials due to its ability to bind with diols, useful in sensing and materials chemistry. The study of structure-reactivity relationships in these complexes helps in selecting appropriate compounds for various applications (Brooks, Deng, & Sumerlin, 2018).

    • Sensing Biological Active Substances : The compound and its derivatives are important in the development of fluorescent sensors for detecting carbohydrates and bioactive substances (Huang et al., 2012).

    Safety And Hazards



    • Avoid contact with skin and eyes.

    • Prevent dust formation and ensure adequate ventilation.




  • Future Directions



    • Further research could explore its applications in novel coupling reactions or functional group transformations.

    • Investigate its potential in drug discovery or materials science.




    Please note that this analysis is based on available information, and specific details may vary depending on the context and intended use of (4-Fluoro-3,5-dimethylphenyl)boronic acid. For a more comprehensive understanding, consulting relevant scientific literature is recommended123.


    properties

    IUPAC Name

    (4-fluoro-3,5-dimethylphenyl)boronic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PQIOZTCJOZUCMI-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    B(C1=CC(=C(C(=C1)C)F)C)(O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10BFO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40590197
    Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590197
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    167.98 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (4-Fluoro-3,5-dimethylphenyl)boronic acid

    CAS RN

    342636-66-2
    Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40590197
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Reactant of Route 2
    Reactant of Route 2
    (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Reactant of Route 3
    Reactant of Route 3
    (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Reactant of Route 4
    Reactant of Route 4
    (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Reactant of Route 5
    Reactant of Route 5
    (4-Fluoro-3,5-dimethylphenyl)boronic acid
    Reactant of Route 6
    Reactant of Route 6
    (4-Fluoro-3,5-dimethylphenyl)boronic acid

    Citations

    For This Compound
    1
    Citations
    C Stastny, U Ruschewitz - Zeitschrift für anorganische und …, 2018 - Wiley Online Library
    Two new MOFs (metal‐organic frameworks), namely 3 ∞ [Cu 2 (H 2 O) 2 (L)]·3DMF·H 2 O [L = 4‐fluoro‐biphenyl‐3,3′,5,5′‐tetracarboxylate (4‐mF‐BPTC 4– ) and 4,4′‐difluoro‐…
    Number of citations: 6 onlinelibrary.wiley.com

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.